molecular formula C27H22F2N4O2S B2565572 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide CAS No. 1052668-22-0

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide

Cat. No. B2565572
M. Wt: 504.56
InChI Key: BUZZGJAJCBTFBK-UHFFFAOYSA-N
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Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide” is a complex organic molecule. It has a molecular formula of C29H28N4O2S . This compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The exact structure would require a detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Antitumor Activity A study involving the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, revealed significant antitumor activity against a broad spectrum of cancer cell lines. Compounds in this category were found to be 1.5–3.0 times more potent than the positive control 5-fluorouracil, highlighting their potential as effective anticancer agents. Molecular docking studies indicated a mechanism of action through inhibition of key proteins like EGFR-TK and B-RAF kinase, suggesting a targeted approach to cancer treatment (Al-Suwaidan et al., 2016).

Chemical Synthesis Techniques Research on chemical synthesis techniques has led to the development of new pathways for creating benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines. These compounds are structurally related to the specified compound and are synthesized via microwave irradiation in the presence of a copper catalyst, showcasing advancements in efficient and rapid chemical synthesis methods (Dao et al., 2017).

Mechanochemical Synthesis Another study explored the use of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones. This solvent-free approach represents a green chemistry method, reducing the environmental impact of chemical synthesis and opening new avenues for creating compounds similar to the specified chemical (Bera et al., 2022).

Antitumor Evaluation of Trimethoxyanilides Trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, closely related to the compound , have been synthesized and evaluated for their antitumor properties. These compounds showed extensive antitumor efficiency against various tumor cell lines, highlighting the potential therapeutic applications of such chemical structures in oncology (Mohamed et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications, as well as detailed studies of its physical and chemical properties .

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,5-difluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O2S/c1-2-23(25(34)31-21-15-17(28)12-13-19(21)29)36-27-32-20-11-7-6-10-18(20)24-30-22(26(35)33(24)27)14-16-8-4-3-5-9-16/h3-13,15,22-23H,2,14H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZGJAJCBTFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide

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